6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide is a compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents
Vorbereitungsmethoden
The synthesis of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide can be achieved through several synthetic routes. One common method involves the reaction of benzyl mercaptan with 2,3,4,5-tetrahydropyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol derivative.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, in the industry, it can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide can be compared with other similar compounds, such as 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine These compounds share a similar tetrahydropyridine core but differ in the substituents attached to the ring
Eigenschaften
CAS-Nummer |
77149-01-0 |
---|---|
Molekularformel |
C12H16BrNS |
Molekulargewicht |
286.23 g/mol |
IUPAC-Name |
6-benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide |
InChI |
InChI=1S/C12H15NS.BrH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-3,6-7H,4-5,8-10H2;1H |
InChI-Schlüssel |
AITOTJJMNQQKSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN=C(C1)SCC2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.